molecular formula C22H25N3O4S2 B2422634 N-[(2E)-6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide CAS No. 850909-54-5

N-[(2E)-6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide

Cat. No.: B2422634
CAS No.: 850909-54-5
M. Wt: 459.58
InChI Key: UICMSIAREFKYBQ-GHVJWSGMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2E)-6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives

Properties

IUPAC Name

N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S2/c1-15-5-4-12-25(14-15)31(27,28)18-9-6-16(7-10-18)21(26)23-22-24(2)19-11-8-17(29-3)13-20(19)30-22/h6-11,13,15H,4-5,12,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UICMSIAREFKYBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide typically involves multi-step organic reactions. The starting materials often include 6-methoxy-3-methylbenzothiazole and 4-(3-methylpiperidin-1-yl)sulfonylbenzoyl chloride. The reaction conditions may involve:

    Solvents: Common solvents such as dichloromethane or dimethylformamide.

    Catalysts: Acid or base catalysts to facilitate the reaction.

    Temperature: Controlled temperatures ranging from room temperature to reflux conditions.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using industrial-grade solvents and reagents, and employing large-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reaction with reducing agents to form amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions on the benzothiazole or piperidine rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may yield amines.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures exhibit promising anticancer properties. For instance, the inhibition of the YAP/TAZ-TEAD interaction has been linked to the treatment of malignant mesothelioma, suggesting that N-[(2E)-6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide may also demonstrate similar effects in various cancer models .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes involved in metabolic pathways. For example, sulfonamide derivatives have shown activity against α-glucosidase and acetylcholinesterase, which are critical targets for treating diabetes and Alzheimer's disease respectively . The structure-function relationship indicates that modifications in the benzothiazole or piperidine moieties could enhance inhibitory potency.

Antimicrobial Studies

A study focusing on related sulfonamide compounds demonstrated significant antimicrobial activity against various bacterial strains. In vitro assays indicated that these compounds could inhibit bacterial growth effectively, suggesting potential applications in treating infections .

Antitubercular Activity

Another investigation assessed similar derivatives for their antitubercular properties against Mycobacterium tuberculosis. Compounds were screened for their ability to inhibit vital mycobacterial enzymes, revealing promising candidates for further development as antitubercular agents .

Potential Applications

Application AreaDescription
Anticancer Therapy Potential use in targeting specific cancer pathways through enzyme inhibition.
Diabetes Management Inhibition of α-glucosidase may aid in controlling blood sugar levels.
Neurological Disorders Possible applications in Alzheimer's treatment via acetylcholinesterase inhibition.
Antimicrobial Agents Effective against bacterial infections, providing a basis for new antibiotics.

Mechanism of Action

The mechanism of action of N-[(2E)-6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Interacting with Receptors: Modulating receptor signaling pathways.

    Affecting Cellular Pathways: Influencing various cellular processes such as apoptosis or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds with similar benzothiazole structures.

    Piperidine Derivatives: Compounds with similar piperidine rings.

Uniqueness

N-[(2E)-6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide is unique due to its specific combination of benzothiazole and piperidine moieties, which may confer distinct biological activities and chemical properties.

Biological Activity

N-[(2E)-6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide is a novel compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic potential based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzothiazole moiety and a piperidine sulfonamide group. Its molecular formula is C18H24N2O3S2, and it has a molecular weight of 372.52 g/mol. The presence of the methoxy and piperidine groups suggests potential interactions with biological targets.

Antimicrobial Activity

Research indicates that derivatives of benzothiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar benzothiazole derivatives possess activity against various bacterial strains, including Mycobacterium tuberculosis. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Anticancer Properties

Benzothiazole derivatives have been investigated for their anticancer effects. A study demonstrated that compounds with similar structural features inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The compound may exhibit similar mechanisms due to its structural analogies .

Neuroprotective Effects

The piperidine moiety is known for its neuroprotective properties. Research has shown that compounds containing piperidine can modulate neurotransmitter systems, potentially offering protective effects against neurodegenerative diseases. This suggests that this compound could be explored for its neuroprotective applications .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in DNA replication and repair, which may contribute to their anticancer efficacy.
  • Receptor Modulation : The piperidine group may interact with neurotransmitter receptors, influencing signaling pathways related to neuroprotection.
  • Oxidative Stress Reduction : Compounds with benzothiazole structures often exhibit antioxidant properties, which could mitigate oxidative damage in cells.

Study 1: Antimicrobial Screening

In a study assessing the antimicrobial activity of benzothiazole derivatives, N-(substituted benzothiazoles) were screened against various pathogens. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Study 2: Anticancer Evaluation

Another investigation focused on the anticancer properties of similar compounds in vitro. The study reported significant cytotoxic effects against breast cancer cell lines, with IC50 values indicating potent activity at low concentrations .

Q & A

Basic: What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?

Methodological Answer:
The synthesis involves multi-step organic reactions, including:

  • Amidation of benzothiazole precursors with sulfonylated benzoyl chlorides .
  • Cyclization under controlled temperatures (60–80°C) in anhydrous solvents like DMF or acetonitrile .
  • Purification via column chromatography or recrystallization to achieve >95% purity .

Key Conditions:

StepTemperature (°C)SolventCatalystYield (%)
Amidation25–30DCMDMAP70–85
Cyclization70–80DMFNone60–75
PurificationRTEthanol90–95

Critical parameters include inert atmospheres to prevent oxidation and strict pH control during amidation .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., variable IC₅₀ values)?

Methodological Answer:
Discrepancies may arise from:

  • Purity variations : Use HPLC (>98% purity) and elemental analysis to standardize batches .
  • Assay conditions : Replicate studies with consistent cell lines (e.g., HEK293 vs. HeLa) and buffer systems .
  • Structural analogs : Compare activity across derivatives to identify substituent effects (e.g., methoxy vs. ethoxy groups) .

Example Workflow:

Validate compound purity via LC-MS.

Standardize assays using OECD guidelines.

Perform dose-response curves in triplicate .

Advanced: What methodologies are recommended for studying the compound’s stability and degradation pathways?

Methodological Answer:

  • Forced degradation studies : Expose the compound to heat (40–60°C), light (UV), and hydrolytic conditions (pH 1–13) .
  • Analytical tools : Monitor degradation products via:
    • HPLC-PDA : Quantify main peaks and impurities.
    • NMR : Track structural changes (e.g., sulfonamide hydrolysis) .
  • Kinetic modeling : Calculate half-life (t₁/₂) under accelerated storage conditions .

Basic: Which analytical techniques are essential for characterizing this compound?

Methodological Answer:

TechniquePurposeExample Parameters
¹H/¹³C NMR Confirm backbone structureDMSO-d₆, 400 MHz
HPLC Assess purityC18 column, 70:30 MeOH:H₂O
HRMS Verify molecular weightESI+, m/z calc. vs. observed
FT-IR Identify functional groups (e.g., C=O, S=O)1600–1750 cm⁻¹

Advanced: How can the mechanism of action be elucidated experimentally and computationally?

Methodological Answer:

  • Experimental :
    • Surface Plasmon Resonance (SPR) : Measure binding kinetics to target proteins .
    • Mutagenesis : Modify putative binding residues (e.g., catalytic cysteines) to assess activity loss .
  • Computational :
    • Molecular docking : Use AutoDock Vina to predict binding poses in active sites .
    • MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories .

Advanced: How can X-ray crystallography confirm stereochemistry and solid-state behavior?

Methodological Answer:

  • Crystallization : Use vapor diffusion with solvents like ethanol/water mixtures .
  • Data collection : Resolve structures at <1.0 Å resolution using synchrotron radiation .
  • Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen bonding networks .

Key Metrics:

ParameterValue
R-factor<0.05
Space groupP2₁2₁2₁
Z’1

Basic: How do reaction conditions (e.g., solvent, temperature) impact yields and byproduct formation?

Methodological Answer:

  • Design of Experiments (DoE) : Optimize variables (e.g., solvent polarity, temperature) using response surface methodology .
  • Byproduct analysis : Identify intermediates via TLC and GC-MS .

Case Study:
Replacing DMF with THF in amidation reduced carbodiimide byproducts by 40% .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Analog synthesis : Modify substituents (e.g., piperidine vs. morpholine sulfonamides) .
  • Bioassays : Test analogs against panels of kinases or GPCRs .
  • QSAR modeling : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters with activity .

Basic: How is purity validated, and what thresholds are acceptable for in vitro studies?

Methodological Answer:

  • HPLC : ≥98% purity with baseline separation of impurities .
  • Elemental analysis : C, H, N values within ±0.4% of theoretical .
  • Residual solvents : Meet ICH Q3C limits (e.g., DMF < 880 ppm) .

Advanced: How does polymorphism affect physicochemical properties and bioactivity?

Methodological Answer:

  • Screening : Generate polymorphs via solvent evaporation (e.g., acetone vs. ethyl acetate) .
  • Characterization :
    • DSC : Identify melting endotherms for polymorphic forms.
    • PXRD : Compare diffraction patterns (e.g., Form I vs. Form II) .
  • Dissolution testing : Assess solubility differences impacting bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.